5-[(3-Nitrophenyl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one
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Overview
Description
5-[(3-Nitrophenyl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one is a useful research compound. Its molecular formula is C17H11N3O4 and its molecular weight is 321.292. The purity is usually 95%.
BenchChem offers high-quality 5-[(3-Nitrophenyl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(3-Nitrophenyl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs) and Thermally Activated Delayed Fluorescence (TADF) Emitters
The compound has been explored in the field of OLEDs and TADF emitters. Researchers have introduced 5H-benzofuro[3,2-c]carbazole (BFCz) into a multi-resonance skeleton to develop two asymmetric emitters: BFCz-B-Cz and BFCz-B-O . These emitters exhibit narrowband green and blue emissions, along with enhanced reverse intersystem crossing rates. The corresponding pure green and blue OLEDs achieve high external quantum efficiencies of 26.0% and 11.0%, respectively .
High Triplet Energy Host Materials
A novel electron-transport-type host was synthesized using a benzo[4,5]furo[3,2-d]pyrimidine (BFP) core. This host was designed to have a high triplet energy, making it suitable for applications in organic electronics. The compound’s unique structure contributes to its effectiveness as a host material in various optoelectronic devices .
Biomass-Involved Synthesis of N-Substituted Benzofuro[2,3-d]pyrimidine-4-amines
Researchers have developed a transition metal-free method to access a series of N-substituted benzofuro[2,3-d]pyrimidine-4-amines using a biomass-involved transformation route. This approach yields these compounds in 63%–90% yields, demonstrating their potential for further exploration in medicinal chemistry and drug discovery .
Mechanism of Action
Target of Action
Similar compounds have been used in the development of organic light-emitting diodes (oleds), suggesting that this compound may interact with electron-transport-type hosts .
Mode of Action
The compound is designed to have both the tetraphenylsilyl blocking group and the hole-transport-type carbazole group . This design suggests that the compound may interact with its targets through electron transport, contributing to the development of a high triplet energy host .
Biochemical Pathways
The compound’s role in the development of oleds suggests it may influence electron transport pathways .
Result of Action
Its use in the development of oleds suggests that it may contribute to high external quantum efficiency and low efficiency roll-off in blue phosphorescent oleds .
Action Environment
Given its use in oleds, factors such as temperature, humidity, and light exposure could potentially influence its performance .
properties
IUPAC Name |
3-[(3-nitrophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O4/c21-17-16-15(13-6-1-2-7-14(13)24-16)18-10-19(17)9-11-4-3-5-12(8-11)20(22)23/h1-8,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJQUFUOQOOKQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-nitrobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one |
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